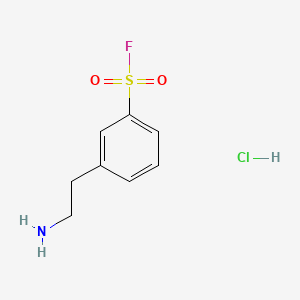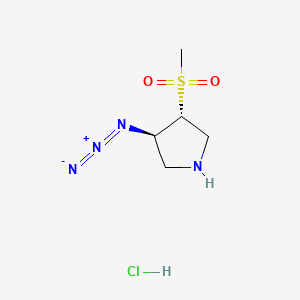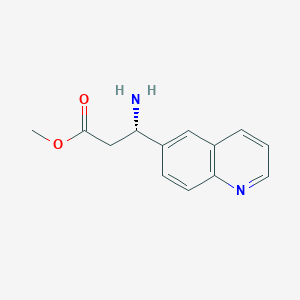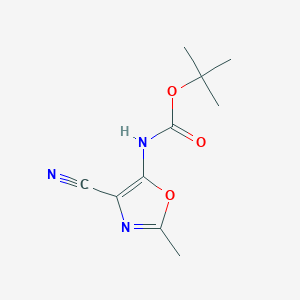
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of substituents: The isobutyl and tert-pentyl groups can be introduced via alkylation reactions. This involves the use of alkyl halides (e.g., isobutyl bromide and tert-pentyl chloride) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Pyrazole derivatives with oxidized substituents.
Reduction: Amine derivatives with reduced substituents.
Substitution: Pyrazole compounds with new functional groups.
Aplicaciones Científicas De Investigación
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Isobutyl-3-(tert-butyl)-1h-pyrazol-5-amine
- 4-Isobutyl-3-(tert-hexyl)-1h-pyrazol-5-amine
- 4-Isobutyl-3-(tert-octyl)-1h-pyrazol-5-amine
Uniqueness
4-Isobutyl-3-(tert-pentyl)-1h-pyrazol-5-amine is unique due to its specific combination of isobutyl and tert-pentyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
5-(2-methylbutan-2-yl)-4-(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-6-12(4,5)10-9(7-8(2)3)11(13)15-14-10/h8H,6-7H2,1-5H3,(H3,13,14,15) |
Clave InChI |
UQZZHTGWCPKLFR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=C(C(=NN1)N)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[(2R)-pyrrolidin-2-yl]acetamidehydrochloride](/img/structure/B13494552.png)
![Benzyl 6-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13494565.png)
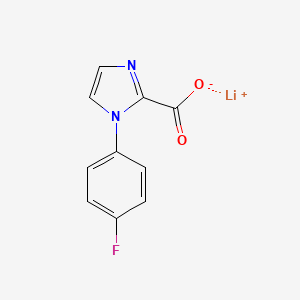
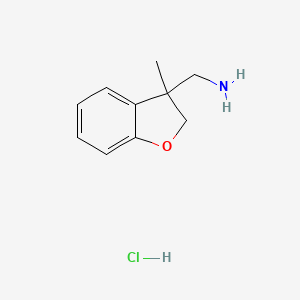
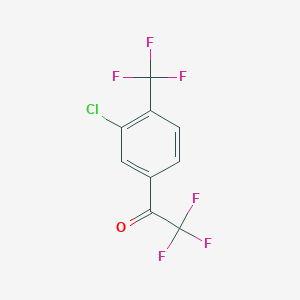
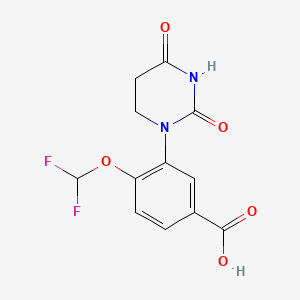
![Tert-butyl 3-ethynyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13494586.png)
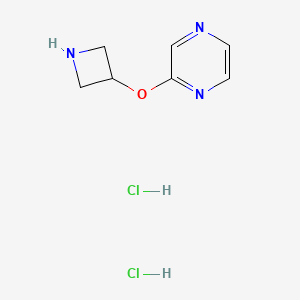
![Tert-butyl 1-(hydroxymethyl)-5-(methoxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13494592.png)

